Metopimazine Acid-d6
Description
Molecular Formula and Isotopic Composition
This compound possesses the molecular formula C22H20D6N2O4S2, which clearly delineates the specific isotopic substitution pattern within the molecular structure. The compound maintains a molecular weight of 452.62 grams per mole, representing a measurable increase from its non-deuterated counterpart due to the incorporation of six deuterium atoms. The deuterium labeling occurs at precisely defined positions within the propyl spacer region that connects the phenothiazine ring system to the piperidine moiety.
The isotopic composition reveals that six hydrogen atoms have been systematically replaced with deuterium isotopes, specifically at the 1,1,2,2,3,3-positions of the propyl chain. This hexadeuterio substitution pattern creates a stable isotope-labeled compound that retains the essential chemical properties of the parent molecule while providing distinct mass spectrometric and nuclear magnetic resonance signatures. The accurate mass of this compound has been determined to be 452.171 atomic mass units, confirming the precise isotopic incorporation.
The Chemical Abstracts Service registry number for this compound is 1215326-10-5, providing unambiguous identification within chemical databases. The deuterium content represents approximately 1.3% of the total molecular weight, a significant proportion that enables reliable analytical detection and quantification in complex biological matrices.
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid. This comprehensive name precisely describes the structural features and isotopic substitutions present within the molecule. The nomenclature clearly indicates the presence of the hexadeuterio substitution pattern, the methylsulfonyl group attachment at the 2-position of the phenothiazine ring, and the carboxylic acid functionality on the piperidine ring.
Alternative nomenclature systems have designated this compound as 1-[3-[2-(Methylsulfonyl)phenothiazin-10-yl]propyl-d6]isonipecotic Acid, emphasizing the isonipecotic acid structural component. The stereochemical considerations for this molecule primarily center around the conformational flexibility of the propyl chain connecting the phenothiazine and piperidine ring systems. While the compound does not possess traditional chiral centers, the three-dimensional arrangement of the substituents creates conformational preferences that influence biological activity.
The International Chemical Identifier string for this compound is InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26)/i4D2,11D2,12D2. This identifier specifically denotes the deuterium substitutions at positions 4, 11, and 12, corresponding to the propyl chain carbons.
Comparative Structural Analysis with Metopimazine and Non-Deuterated Analogues
Comparative analysis between this compound and its non-deuterated counterpart, Metopimazine Acid, reveals remarkable structural similarity with crucial analytical distinctions. The parent compound, Metopimazine Acid, carries the Chemical Abstracts Service number 18182-00-8 and possesses the molecular formula C22H26N2O4S2 with a molecular weight of 446.6 grams per mole. The structural framework remains essentially identical, featuring the characteristic phenothiazine ring system with a methylsulfonyl substituent at the 2-position, connected via a three-carbon propyl chain to a piperidine ring bearing a carboxylic acid group at the 4-position.
The deuterated version exhibits identical connectivity patterns and maintains the same International Chemical Identifier key (PWQSSAWBTAKELO), differing only in the final stereochemical descriptor due to the isotopic substitutions. The non-deuterated analogue shows a Simplified Molecular Input Line Entry System representation of CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O, while the deuterated form incorporates [2H] designations at the appropriate positions.
When compared to the parent pharmaceutical compound Metopimazine (Chemical Abstracts Service number 14008-44-7), both acid derivatives represent metabolic products or synthetic precursors. Metopimazine itself possesses the molecular formula C22H27N3O3S2 and features a carboxamide group instead of the carboxylic acid functionality present in the acid derivatives. This structural relationship suggests that this compound may serve as a valuable tool for studying the metabolic conversion pathways between these related compounds.
Crystallographic and Spectroscopic Data Interpretation
The spectroscopic characterization of this compound relies heavily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques that can distinguish between hydrogen and deuterium isotopes. Nuclear magnetic resonance analysis of deuterated compounds presents unique challenges and opportunities, as deuterium exhibits different magnetic properties compared to hydrogen, resulting in distinct spectral signatures. The deuterium nuclei appear in different regions of the nuclear magnetic resonance spectrum and can be selectively observed using specialized pulse sequences.
High-resolution mass spectrometry provides definitive confirmation of the isotopic incorporation pattern within this compound. The mass spectral fragmentation patterns reveal characteristic neutral losses and fragment ions that confirm the deuterium substitution sites. The molecular ion peak appears at mass-to-charge ratio 452.171, representing a clear mass shift from the non-deuterated analogue. Fragmentation studies demonstrate that the deuterium labels remain largely intact during collision-induced dissociation, confirming the stability of the isotopic substitutions.
While comprehensive crystallographic data for this compound specifically are not extensively reported in the available literature, related phenothiazine derivatives have been subjected to X-ray crystallographic analysis. These studies provide valuable insights into the conformational preferences and intermolecular interactions that likely characterize this compound. The phenothiazine ring system typically adopts a butterfly-like conformation with the sulfur atom serving as the hinge point, while the methylsulfonyl substituent influences the electronic distribution throughout the aromatic system.
Spectroscopic studies utilizing techniques such as ultraviolet-visible absorption spectroscopy and circular dichroism provide additional structural information about the electronic transitions and conformational properties of the molecule. The phenothiazine chromophore exhibits characteristic absorption bands in the ultraviolet and visible regions that are minimally affected by deuterium substitution, allowing for consistent analytical detection across isotopic variants.
Properties
IUPAC Name |
1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26)/i4D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQSSAWBTAKELO-NPUHHBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)O)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Metopimazine Acid-d6 involves several steps:
Starting Material: The synthesis begins with 2-nitro-4-methylsulfonyl thiophenol.
Hydrogenation Reduction: This compound undergoes hydrogenation reduction to yield 2-amino-4-methylsulfonyl thiophenol.
C-N/C-S Coupling Reaction: The resulting product is then subjected to a C-N/C-S coupling reaction with o-dichlorobenzene or o-difluorobenzene in the presence of an iron salt catalyst and N,N,N’,N’-tetramethyl-1,8-naphthalenediamine as a ligand.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of iron salt as a catalyst helps in reducing heavy metal residues, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Metopimazine Acid-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxide derivatives.
Reduction: It can be reduced to yield corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Potassium caroate is commonly used for oxidation reactions.
Reduction: Hydrogenation reduction typically employs hydrogen gas and a suitable catalyst.
Substitution: Various halogenated benzenes can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxide derivatives.
Reduction: Amines.
Substitution: Phenothiazine derivatives with different substituents.
Scientific Research Applications
Key Applications
-
Pharmacokinetic Studies
- Metabolic Tracing : The deuterated form allows for detailed tracing of metabolic pathways without significantly altering the compound's behavior in biological systems. This is particularly beneficial in understanding drug metabolism and interactions.
- Comparative Studies : Researchers can compare the pharmacokinetics of Metopimazine Acid-d6 with its non-deuterated counterpart to assess differences in absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Clinical Research
- Chemotherapy-Induced Nausea and Vomiting (CINV) : Studies have shown that metopimazine is effective in managing CINV. Using this compound can help elucidate its metabolic pathways and efficacy in different patient populations .
- Gastroparesis Treatment : Ongoing clinical investigations are exploring the use of metopimazine for gastroparesis, where understanding its metabolism through deuterated forms can provide insights into optimal dosing strategies .
-
Drug Development
- Safety Profiling : By utilizing this compound, researchers can better understand the safety profiles of phenothiazine derivatives, including potential side effects associated with their metabolites .
- Formulation Studies : The unique properties of deuterated compounds can lead to novel formulations that enhance therapeutic efficacy while minimizing adverse effects.
Data Table: Comparison of Metopimazine and this compound
| Property | Metopimazine | This compound |
|---|---|---|
| Chemical Structure | C22H26N3O4S2 | C22H21D6N3O4S2 |
| Isotopic Labeling | No | Yes (D6) |
| Pharmacological Activity | Dopamine D2 receptor antagonist | Reduced potency (~200-fold less) |
| Primary Use | Antiemetic | Research tool |
| Metabolism | High first-pass metabolism | Enhanced tracing capabilities |
| Clinical Applications | CINV, Gastroparesis | Investigational studies |
Case Studies
-
Efficacy in Chemotherapy :
A randomized double-blind study assessed the efficacy of metopimazine compared to ondansetron for CINV prophylaxis. Results indicated that metopimazine was comparable in efficacy but had a lower incidence of gastrointestinal side effects . Utilizing this compound could further clarify the metabolic differences contributing to these outcomes. -
Pharmacokinetic Analysis in Children :
A pharmacokinetic study on metopimazine in children demonstrated specific dosing recommendations based on plasma concentration data. The use of deuterated forms like this compound could refine these recommendations by providing clearer insights into pediatric metabolism .
Mechanism of Action
Metopimazine Acid-d6, like its parent compound Metopimazine, exerts its effects primarily through antagonism of dopamine D2 receptors. This action inhibits dopamine-mediated signaling in the chemoreceptor trigger zone, thereby reducing nausea and vomiting. Additionally, Metopimazine has been shown to antagonize adrenergic alpha1, histamine H1, and serotonin 5HT2a receptors, contributing to its antiemetic and gastroprokinetic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Metopimazine Acid-d6 is compared below with structurally related compounds, including its parent drug (MPZ), non-deuterated metabolite (MPZA), and other isotopic variants (Table 1).
Key Observations :
- Deuterated vs. Non-Deuterated Analogs: Deuterated compounds (e.g., this compound) exhibit nearly identical chemical properties to their non-deuterated counterparts but are distinguishable via mass spectrometry due to their higher molecular weight .
- Pharmacological Relevance : While MPZ is therapeutically active, MPZA has minimal clinical efficacy, making its deuterated form suitable solely for analytical purposes .
Pharmacokinetic and Metabolic Differences
Interspecies Variability in Metabolism :
MPZA is the predominant metabolite in humans but is minimally produced in preclinical models (Table 2) :
Implications :
- Human-Specific Metabolism : The high MPZA/parent AUC ratio in humans underscores the need for deuterated internal standards (e.g., this compound) to ensure accurate PK modeling .
- Preclinical Limitations : Rats and dogs poorly replicate human MPZA exposure, limiting their utility in toxicity studies .
Analytical Performance Comparison
This compound is benchmarked against alternative quantification methods (Table 3):
Critical Insights :
- Sensitivity : LC-MS/MS with this compound achieves 28-fold lower LOQ than spectrophotometry, making it optimal for low-concentration PK studies .
- Cost vs. Accuracy: UV spectrophotometry is economical but unsuitable for complex biological matrices .
Clinical and Research Utility
- Therapeutic Monitoring : this compound enables precise measurement of MPZA levels in patients receiving high-dose MPZ (e.g., 30 mg × 6 daily), where metabolite accumulation could influence safety .
- Drug-Drug Interaction Studies : MPZA-d6 aids in identifying CYP3A4 inhibitors (e.g., ketoconazole) that alter MPZ clearance .
- Comparative Efficacy : MPZ’s antiemetic efficacy parallels ondansetron in delayed CINV but requires corticosteroid co-administration for acute-phase efficacy . MPZA’s low potency precludes standalone therapeutic use .
Biological Activity
Metopimazine Acid-d6 is a deuterated derivative of metopimazine, a phenothiazine-based compound primarily recognized for its antiemetic properties. The introduction of deuterium in its structure allows researchers to trace metabolic pathways without significantly altering the compound's chemical properties. This article delves into the biological activity, pharmacokinetics, and metabolic pathways associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
Metopimazine features a complex structure characterized by a phenothiazine ring system linked to a piperidine moiety with a propyl spacer. The deuteration in this compound replaces six hydrogen atoms with deuterium, which is essential for metabolic studies. This modification is crucial for maintaining the compound's biological activity while allowing for effective tracing in metabolic studies.
Pharmacological Profile
Mechanism of Action:
Metopimazine acts primarily as a dopamine D2 receptor antagonist , which is pivotal for its effectiveness in treating nausea and vomiting, particularly in patients undergoing chemotherapy or suffering from gastroparesis. Although this compound retains some pharmacological activity, it is approximately 200-fold less potent at dopamine receptors compared to metopimazine itself .
Pharmacokinetics:
The pharmacokinetic profile of metopimazine has been studied extensively. Following oral administration, metopimazine is rapidly absorbed, reaching peak plasma concentrations within approximately 60 minutes . The elimination half-life is around 2 hours .
Table 1: Pharmacokinetic Parameters of Metopimazine
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 17.2 (children) |
| Tmax (min) | 60 |
| Half-life (h) | 2.18 |
| Major metabolite | Metopimazine acid |
Metabolism
Metopimazine undergoes significant first-pass metabolism primarily catalyzed by human liver microsomal amidase , leading to the formation of metopimazine acid (MPZA), which is the major circulating metabolite in humans. This metabolite retains some pharmacological activity but is substantially less potent than the parent compound .
Table 2: Metabolic Pathways of Metopimazine
| Enzyme | Role |
|---|---|
| Liver Amidase | Primary enzyme for MPZA formation |
| Aldehyde Oxidase | Minor role in MPZA formation |
| Cytochrome P450 | Negligible involvement |
Case Studies and Clinical Research
A clinical study involving children demonstrated that metopimazine administered at a dose of 0.33 mg/kg resulted in effective plasma concentrations without adverse effects. The pharmacokinetic parameters observed were comparable to those seen in adults, indicating consistent metabolism across age groups .
In another study focusing on adults, metopimazine was administered in varying doses (20-60 mg) to assess safety and tolerability. Results indicated that while metopimazine was generally well-tolerated, moderate-to-severe dizziness was noted at higher doses .
Q & A
Q. What analytical methods are recommended for quantifying Metopimazine Acid-d6 and its parent compound in biological matrices?
A validated LC-MS/MS method is commonly used, employing reverse-phase chromatography with a Supelco Discovery HS F5 column and positive ion mode detection. Isotopically labeled internal standards (e.g., D6-labeled analogs) ensure precision, with transitions monitored at m/z 447.2→142.1 for Metopimazine Acid. Method validation should include sensitivity (LOQ), linearity, and matrix effect assessments using plasma samples from preclinical models (rat, dog, human) .
Q. How does the pharmacokinetic profile of this compound inform its use in tracer studies?
Metopimazine is rapidly metabolized to its acid form (MPZA), which constitutes 78–89% of circulating drug content. The acid metabolite has limited blood-brain barrier (BBB) penetration, reducing central nervous system side effects. Tracer studies using D6-labeled MPZA should account for its short elimination half-life (~4.5 hours) and predominant urinary excretion (30% of dose) to design sampling intervals .
Q. What stability considerations are critical for handling this compound in laboratory settings?
Storage at -20°C is recommended to prevent degradation. Stability-indicating HPLC or HPTLC methods should validate absence of interference from excipients (e.g., mannitol, dextran) or degradation products (e.g., sulfoxide derivatives) under assay conditions .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on Metopimazine’s efficacy in CINV with its association with ischemic stroke risk?
Case-time-control studies (e.g., French nationwide data) report a 3.62-fold increased stroke risk with Metopimazine use, particularly in initial days of administration . To address this contradiction, preclinical studies should model cerebrovascular effects via α1-adrenoceptor blockade, while clinical trials must stratify patients by cardiovascular risk factors and monitor adverse events prospectively. Meta-analyses of historical trial data (e.g., Herrstedt et al., 1993) may clarify risk-benefit ratios in specific populations .
Q. What methodological challenges arise when designing experiments to assess the activity of this compound’s metabolites?
The acid metabolite (MPZA) is the predominant circulating form but has minimal BBB penetration. Researchers must differentiate peripheral vs. central effects using techniques like microdialysis or PET imaging with D2 receptor ligands. In vitro receptor affinity assays (e.g., dopamine D2, histamine H1) should compare parent drug and metabolite binding profiles .
Q. How should researchers optimize dose-escalation studies for this compound in combination therapies?
Dose-finding studies (e.g., Herrstedt et al., 1997) suggest a dose-response relationship up to 60 mg orally every 4 hours. Pharmacodynamic modeling should integrate pharmacokinetic data (e.g., bioavailability: 19–34%) and drug-drug interactions (e.g., with corticosteroids or 5-HT3 antagonists). Adaptive trial designs may reduce sample size while ensuring safety thresholds for orthostatic hypotension .
Q. What strategies validate the specificity of spectrophotometric assays for this compound in complex formulations?
Absorbance-based methods (e.g., at 355 nm) must demonstrate no interference from sulfoxide derivatives or excipients (xanthan gum, aspartame) via forced degradation studies. Cross-validation with LC-MS/MS ensures accuracy, particularly in stability testing of pharmaceutical formulations .
Methodological Notes
- Contradictory Data Analysis : Use stratified analyses by age, sex, and comorbidities to address heterogeneity in stroke risk studies .
- Isotope Tracer Design : Incorporate D6-labeled internal standards to correct for ion suppression in mass spectrometry, improving reproducibility .
- Clinical Trial Optimization : Leverage historical controls (e.g., Bethune-Volters et al., 2006) to benchmark efficacy endpoints (e.g., delayed CINV prevention) against modern antiemetic regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
